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molecular formula C11H12O2 B8278021 2,3-Dimethyl-7-hydroxymethylbenzo[b]furan

2,3-Dimethyl-7-hydroxymethylbenzo[b]furan

Cat. No. B8278021
M. Wt: 176.21 g/mol
InChI Key: OEQUUXCKHCOECG-UHFFFAOYSA-N
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Patent
US05858995

Procedure details

A mixture of 7-carboxy-2,3-dimethylbenzo[b]furan (400 mg) and borane-dimethyl sulfide complex (0.4 ml) in tetrahydrofuran (6 ml) was stirred at ambient temperature for 40 hours. The mixture was quenched with 1N-hydrochloric acid and extracted with dichloromethane. The extract was washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel and the obtained oil was crystallized from n-hexane to give 2,3-dimethyl-7-hydroxymethylbenzo[b]furan (322 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:9]2[O:10][C:11]([CH3:14])=[C:12]([CH3:13])[C:8]=2[CH:7]=[CH:6][CH:5]=1)(O)=[O:2]>O1CCCC1>[CH3:14][C:11]1[O:10][C:9]2[C:4]([CH2:1][OH:2])=[CH:5][CH:6]=[CH:7][C:8]=2[C:12]=1[CH3:13]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)(O)C1=CC=CC2=C1OC(=C2C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with 1N-hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
the obtained oil was crystallized from n-hexane

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC1=C(C2=C(O1)C(=CC=C2)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 322 mg
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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